molecular formula C11H12FNO4 B1184725 4-(5-fluoro-2-nitrophenoxy)tetrahydro-2H-pyran

4-(5-fluoro-2-nitrophenoxy)tetrahydro-2H-pyran

Cat. No. B1184725
M. Wt: 241.218
InChI Key: UBOPIEBCGHAULF-UHFFFAOYSA-N
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Patent
US08648068B2

Procedure details

4-(5-Fluoro-2-nitrophenoxy)tetrahydro-2-H-pyran (8.4 g) was dissolved in ethylacetate (30 ml) and Pd/C (500 mg) was added. The reaction was hydrogenated at room temperature and 50 PSI. The mixture was concentrated in vacuo to give the intended product.
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([N+:15]([O-])=O)=[C:6]([CH:14]=1)[O:7][CH:8]1[CH2:13][CH2:12][O:11][CH2:10][CH2:9]1>C(OC(=O)C)C.[Pd]>[F:1][C:2]1[CH:3]=[CH:4][C:5]([NH2:15])=[C:6]([O:7][CH:8]2[CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)[CH:14]=1

Inputs

Step One
Name
Quantity
8.4 g
Type
reactant
Smiles
FC=1C=CC(=C(OC2CCOCC2)C1)[N+](=O)[O-]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)OC(C)=O
Step Two
Name
Quantity
500 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the intended product

Outcomes

Product
Name
Type
Smiles
FC1=CC(=C(N)C=C1)OC1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.